molecular formula C7H14O4S B1319668 tert-Butyl 2-(methylsulfonyl)acetate CAS No. 70018-13-2

tert-Butyl 2-(methylsulfonyl)acetate

Cat. No.: B1319668
CAS No.: 70018-13-2
M. Wt: 194.25 g/mol
InChI Key: YJEWKWKAXZRQJE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(methylsulfonyl)acetate: is an organic compound with the molecular formula C7H14O4S. It is a versatile chemical used in various fields, including organic synthesis and pharmaceutical development. The compound is characterized by the presence of a tert-butyl group, a methylsulfonyl group, and an acetate moiety, making it a valuable intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(methylsulfonyl)acetate typically involves the reaction of tert-butyl acetate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

tert-Butyl acetate+Methylsulfonyl chloridetert-Butyl 2-(methylsulfonyl)acetate+HCl\text{tert-Butyl acetate} + \text{Methylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} tert-Butyl acetate+Methylsulfonyl chloride→tert-Butyl 2-(methylsulfonyl)acetate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(methylsulfonyl)acetate can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form sulfide derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

tert-Butyl 2-(methylsulfonyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(methylsulfonyl)acetate involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl acetate: A simpler ester used as a solvent and intermediate in organic synthesis.

    Methylsulfonyl chloride:

    Ethyl 2-(methylsulfonyl)acetate: A similar compound with an ethyl group instead of a tert-butyl group.

Uniqueness: tert-Butyl 2-(methylsulfonyl)acetate is unique due to the presence of both the tert-butyl and methylsulfonyl groups, which confer specific reactivity and stability. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The methylsulfonyl group is a strong electron-withdrawing group, enhancing the electrophilicity of the compound.

Properties

IUPAC Name

tert-butyl 2-methylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-7(2,3)11-6(8)5-12(4,9)10/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEWKWKAXZRQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261601
Record name 1,1-Dimethylethyl 2-(methylsulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70018-13-2
Record name 1,1-Dimethylethyl 2-(methylsulfonyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70018-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(methylsulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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